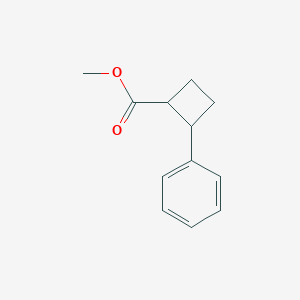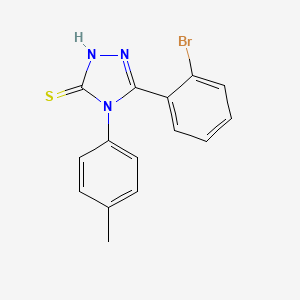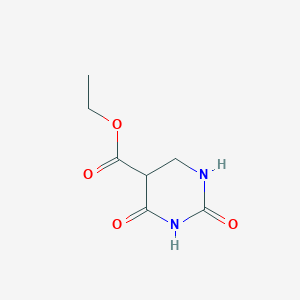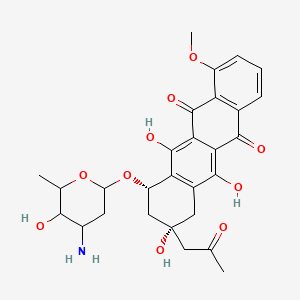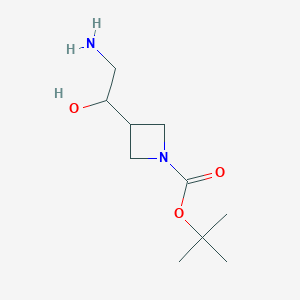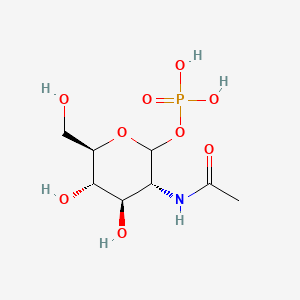
N-Acetylglucosamine-1-phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetylglucosamine-1-phosphate is a derivative of glucosamine, an amino sugar that plays a crucial role in various biological processes. It is a key intermediate in the biosynthesis of uridine diphosphate-N-acetylglucosamine, which is essential for the formation of glycoproteins and glycolipids. This compound is involved in the metabolic pathways of both prokaryotic and eukaryotic organisms, making it a significant molecule in the fields of biochemistry and molecular biology .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Acetylglucosamine-1-phosphate can be synthesized through enzymatic and chemical methods. One common enzymatic method involves the use of this compound uridyltransferase, which catalyzes the conversion of N-acetylglucosamine to this compound . Chemical synthesis often involves the acetylation of glucosamine followed by phosphorylation under controlled conditions .
Industrial Production Methods: Industrial production of this compound typically involves microbial fermentation. Recombinant strains of Escherichia coli or filamentous fungi are engineered to produce high yields of this compound. The fermentation process is optimized for factors such as pH, temperature, and nutrient availability to maximize production efficiency .
Chemical Reactions Analysis
Types of Reactions: N-Acetylglucosamine-1-phosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form this compound analogues.
Reduction: Reduction reactions can convert it to glucosamine-1-phosphate.
Substitution: It can participate in substitution reactions to form different derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride is often used as a reducing agent.
Substitution: Acetic anhydride and phosphoric acid are commonly used in substitution reactions
Major Products:
Oxidation: this compound analogues.
Reduction: Glucosamine-1-phosphate.
Substitution: Various N-acetylglucosamine derivatives
Scientific Research Applications
N-Acetylglucosamine-1-phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex carbohydrates and glycoproteins.
Biology: It plays a role in cell signaling and metabolism, particularly in the formation of bacterial cell walls and eukaryotic glycoproteins.
Medicine: It is investigated for its potential in treating osteoarthritis and other joint disorders due to its role in cartilage formation.
Industry: It is used in the production of dietary supplements and cosmetics
Mechanism of Action
N-Acetylglucosamine-1-phosphate exerts its effects through its involvement in the hexosamine biosynthetic pathway. It is converted to uridine diphosphate-N-acetylglucosamine, which is a substrate for the synthesis of glycoproteins and glycolipids. These molecules are essential for cell structure, signaling, and function. The compound interacts with various enzymes, including this compound uridyltransferase, to facilitate these processes .
Comparison with Similar Compounds
Glucosamine-1-phosphate: Similar in structure but lacks the acetyl group.
N-Acetylglucosamine: Similar but without the phosphate group.
N-Acetylgalactosamine-1-phosphate: An isomer with a different configuration of the hydroxyl groups .
Uniqueness: N-Acetylglucosamine-1-phosphate is unique due to its dual functional groups (acetyl and phosphate), which make it a versatile intermediate in various biosynthetic pathways. Its role in both prokaryotic and eukaryotic systems highlights its importance in fundamental biological processes .
Properties
CAS No. |
6866-69-9 |
|---|---|
Molecular Formula |
C8H16NO9P |
Molecular Weight |
301.19 g/mol |
IUPAC Name |
[(3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] dihydrogen phosphate |
InChI |
InChI=1S/C8H16NO9P/c1-3(11)9-5-7(13)6(12)4(2-10)17-8(5)18-19(14,15)16/h4-8,10,12-13H,2H2,1H3,(H,9,11)(H2,14,15,16)/t4-,5-,6-,7-,8?/m1/s1 |
InChI Key |
FZLJPEPAYPUMMR-RTRLPJTCSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1OP(=O)(O)O)CO)O)O |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OP(=O)(O)O)CO)O)O |
physical_description |
Solid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


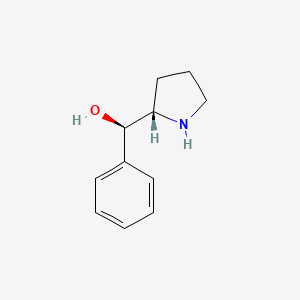

![tert-butyl N-methyl-N-[(3S)-piperidin-3-yl]carbamate hydrochloride](/img/structure/B11766396.png)
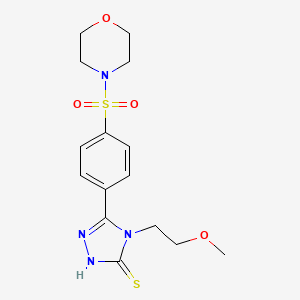
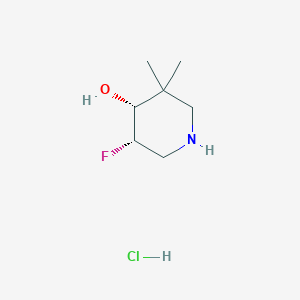
![4-[2,3,5,6-Tetramethyl-4-(pyridin-4-yl)phenyl]pyridine](/img/structure/B11766418.png)
